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Navigating the regulatory landscape of Good Laboratory Practice (GLP) requires meticulous

attention to detail, especially when it comes to the computerized systems that handle critical

research data. This guide provides a framework for researchers, scientists, and drug

development professionals to compare and validate these systems, ensuring data integrity and

regulatory compliance.

In the realm of GLP research, the validation of computerized systems is not merely a

technicality but a cornerstone of reliable and reproducible scientific outcomes. Regulatory

bodies such as the Organisation for Economic Co-operation and Development (OECD) and the

U.S. Food and Drug Administration (FDA) have established stringent guidelines to ensure that

these systems are fit for their intended purpose.[1][2][3] This guide will walk you through the

essential principles of GLP-compliant computerized system validation, offer a structured

approach to comparing different systems, and provide example experimental protocols to

generate your own performance data.

The Foundation: Regulatory Principles and
Frameworks
The validation of computerized systems in a GLP setting is governed by a set of core principles

aimed at ensuring data integrity, security, and reliability. Key regulations and guidelines that

form the basis of this process include:
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OECD Series on Principles of Good Laboratory Practice (GLP): The OECD provides

foundational guidance on the application of GLP principles to computerized systems,

emphasizing a life-cycle approach to validation and the importance of risk assessment.[1]

FDA 21 CFR Part 11: This regulation is critical for any electronic records and electronic

signatures used in GLP studies.[4][5][6] It outlines requirements for audit trails, access

controls, and the authenticity of electronic records.[7][8][9]

Good Automated Manufacturing Practice (GAMP) 5: While not a regulation itself, GAMP 5 is

a widely respected and adopted framework that provides a risk-based approach to compliant

GxP computerized systems.[10][11][12] It offers a structured methodology for the entire

system lifecycle, from concept to retirement.[13]

A central tenet across these frameworks is the concept of ALCOA+ for data integrity, which

dictates that data should be Attributable, Legible, Contemporaneous, Original, Accurate, and

also Complete, Consistent, Enduring, and Available.[14]

Comparing Computerized Systems: A Structured
Approach
While direct, head-to-head experimental comparisons of commercial software for GLP are not

always publicly available, a systematic evaluation based on key criteria can empower you to

make an informed decision. The following table outlines critical parameters for comparing

different computerized systems.
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Feature
Category

Comparison
Criteria

System A System B System C

Regulatory

Compliance

Adherence to 21

CFR Part 11

requirements

(e.g., electronic

signatures, audit

trails).[7][8][9]

Alignment with

OECD GLP

principles for

computerized

systems.[1][2]

Support for

GAMP 5

software

categories and

validation

approaches.[11]

[12]

Data Integrity &

Security

Implementation

of access

controls and user

permission

levels.[3]

Secure,

computer-

generated, and

time-stamped

audit trails for all

data actions.[8]

[9]

Data backup,

recovery, and
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archiving

capabilities.[15]

Validation &

Qualification

Availability of

vendor-supplied

validation

documentation

(e.g., IQ/OQ

protocols).

Ease of

performing

Installation

Qualification

(IQ), Operational

Qualification

(OQ), and

Performance

Qualification

(PQ).[16]

Support for risk-

based validation

approaches.[3]

[11]

Functionality &

Usability

User-friendly

interface and

intuitive

workflow.[17]

Integration

capabilities with

other laboratory

instruments and

systems.[17]

Reporting and

data export

functionalities in
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common formats

(e.g., PDF, XML).

[7]

Vendor Support

& Training

Availability and

quality of

technical

support.

Provision of user

training and

documentation.

[7][9]

Vendor's quality

management

system and

development

practices.[18]

Generating Your Own Comparative Data:
Experimental Protocols
To objectively assess the performance of a computerized system, you must conduct your own

validation testing. Below are detailed methodologies for key experiments.

Experimental Protocol 1: Audit Trail Integrity and
Accuracy
Objective: To verify that the system's audit trail accurately and securely records all actions

related to data creation, modification, and deletion.

Methodology:

User Account Setup: Create at least two user accounts with different permission levels (e.g.,

"Analyst" and "Supervisor").

Data Entry: Log in as the "Analyst" and create a new data record with specific values.
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Data Modification: Log out and log back in as the "Analyst." Modify the previously entered

data. Document the reason for the change if the system allows.

Data Deletion Attempt: Attempt to delete the data record as the "Analyst." The system should

prevent unauthorized deletion.

Authorized Deletion (if applicable): Log in as the "Supervisor" and, if the system allows,

delete the record, providing a reason.

Audit Trail Review: Access the system's audit trail and verify that all actions (creation,

modification attempt, successful modification, deletion attempt, and successful deletion) are

recorded with the correct user, timestamp, and original vs. new values.

Experimental Protocol 2: Electronic Signature and
Record Authenticity
Objective: To ensure that electronic signatures are correctly applied and linked to their

respective records, and that the integrity of the signed record is maintained.

Methodology:

Record Creation: As a designated user, create an electronic record (e.g., a study report).

Application of Electronic Signature: Apply an electronic signature to the record, which should

require the user to enter their unique username and password.

Verification of Signature Linkage: Confirm that the electronic signature is securely linked to

the record and includes the signer's name, date, and time of signing.

Attempt to Alter Signed Record: Attempt to modify the electronically signed record. The

system should prevent any alterations or, if alterations are permitted under specific

circumstances, should require re-signing and maintain a version history.

Review of Signed Record: Verify that the content of the signed record remains unchanged

and that the signature details are accurately displayed.

Visualizing Key Validation Concepts
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Understanding the relationships and workflows within computerized system validation is crucial.

The following diagrams, generated using Graphviz, illustrate these concepts.
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Caption: The V-Model of Computerized System Validation Lifecycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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